3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound 3-(4-BROMOANILINO)-4-(2-FURYLCARBONYL)-1,5-DIPHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic organic molecule with a complex structure featuring multiple functional groups. It has found its place in various scientific research fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Nitration of Benzene
Reagents: Concentrated HNO₃, Concentrated H₂SO₄
Conditions: 50°C
Product: Nitrobenzene
Step 2: Reduction of Nitrobenzene to Aniline
Reagents: Sn, HCl
Conditions: Reflux
Product: Aniline
Step 3: Bromination of Aniline
Reagents: Br₂, AcOH
Conditions: Room temperature
Product: 4-Bromoaniline
Step 4: Synthesis of Pyrrolinone Derivative
Reagents: Furylcarbonyl chloride, phenylhydrazine, 4-bromoaniline
Conditions: Anhydrous conditions
Product: 3-(4-Bromoanilino)-4-(2-furylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Industrial Production Methods
Similar methods are scaled up in industrial settings, with continuous monitoring and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: Converts to corresponding nitro or carboxyl derivatives.
Reduction: Reduces to amines or alcohol derivatives.
Substitution: Can undergo nucleophilic and electrophilic substitutions depending on conditions.
Common Reagents and Conditions Used in These Reactions
Oxidation: KMnO₄, CrO₃
Reduction: NaBH₄, H₂/Pd
Substitution: NaOH, Br₂, PCl₅
Major Products Formed from These Reactions
Nitrated, aminated, hydroxylated, and substituted derivatives, each having distinct properties useful for further applications.
Scientific Research Applications
In Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a precursor for heterocyclic compounds.
In Biology
Investigated for its potential antimicrobial and antifungal properties.
Studied for its role in inhibiting specific enzyme activities.
In Medicine
Explored for its anti-inflammatory and anticancer potentials.
In Industry
Utilized in the development of specialized dyes and pigments.
Applied in the design of new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways Involved
Interacts with biological targets such as enzymes and receptors.
Modifies pathways including oxidative stress response, cell signaling, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloroanilino)-4-(2-furylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
3-(4-Fluoroanilino)-4-(2-furylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Highlighting its Uniqueness
Unique due to the presence of the bromo substituent on the aniline ring, which significantly influences its chemical reactivity and biological activity compared to its chloro and fluoro counterparts.
By virtue of its structure, 3-(4-BROMOANILINO)-4-(2-FURYLCARBONYL)-1,5-DIPHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE stands as a versatile compound in various research domains, providing a foundation for further scientific exploration and innovation.
Properties
Molecular Formula |
C27H19BrN2O3 |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
4-(4-bromoanilino)-3-(furan-2-carbonyl)-1,2-diphenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H19BrN2O3/c28-19-13-15-20(16-14-19)29-24-23(26(31)22-12-7-17-33-22)25(18-8-3-1-4-9-18)30(27(24)32)21-10-5-2-6-11-21/h1-17,25,29H |
InChI Key |
ROYJQLKWYQUYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)NC4=CC=C(C=C4)Br)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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